

# literature review of substituted 4-nitro-1,2,3-triazoles

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## Compound of Interest

Compound Name: 2-ethenyl-4-nitro-2H-1,2,3-triazole

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An In-depth Technical Guide to Substituted 4-Nitro-1,2,3-Triazoles

## Abstract

Substituted 4-nitro-1,2,3-triazoles represent a significant class of nitrogen-rich heterocyclic compounds, characterized by a five-membered triazole ring bearing a nitro group at the 4-position. This structural motif imparts a unique combination of properties, leading to extensive research into their applications. The high nitrogen content and positive heats of formation make them promising candidates for energetic materials.[1] Simultaneously, the triazole core serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[2][3][4] This technical guide provides a comprehensive literature review of the synthesis, properties, and applications of substituted 4-nitro-1,2,3-triazoles, with a focus on quantitative data, experimental methodologies, and key chemical pathways.

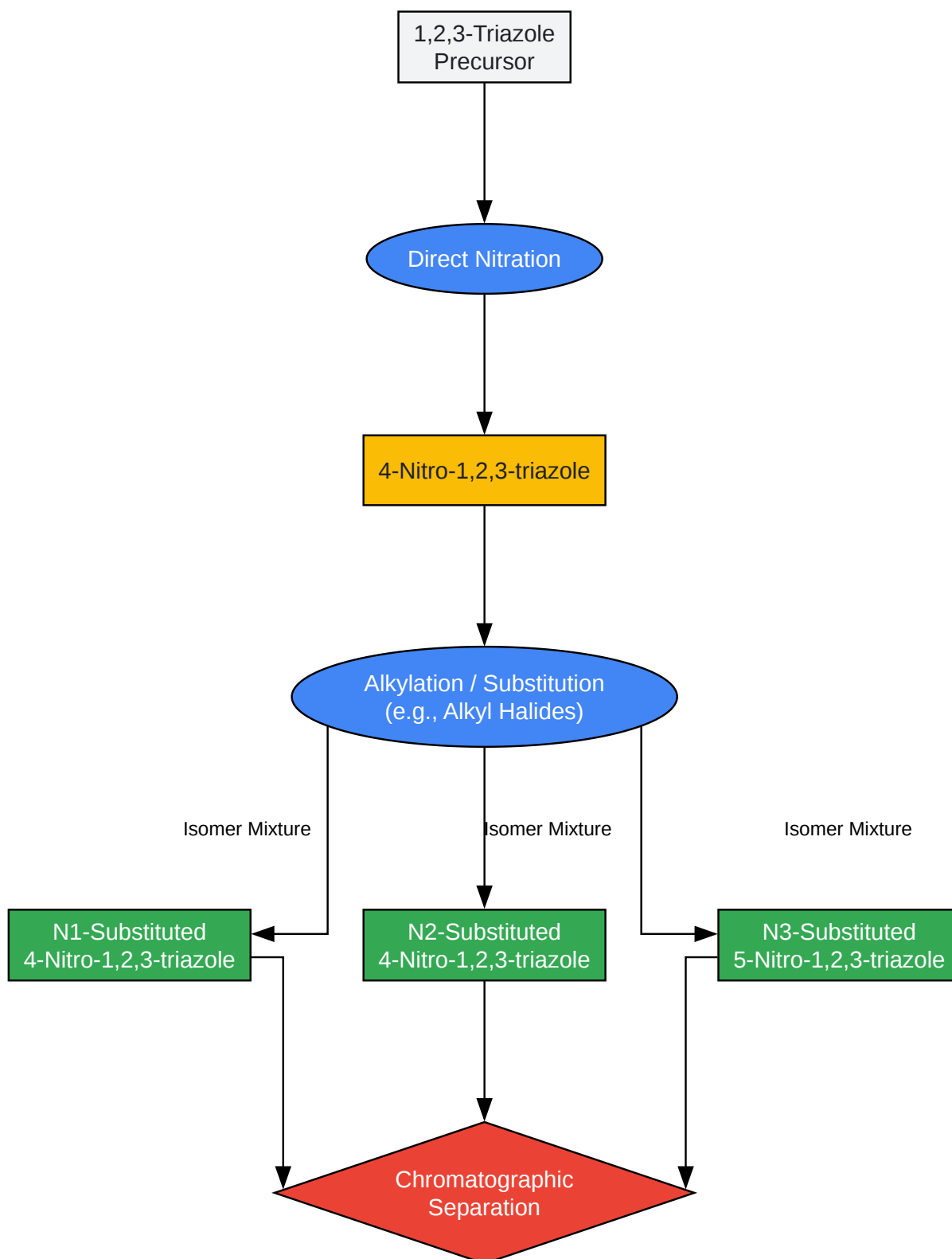
## Synthesis of Substituted 4-Nitro-1,2,3-triazoles

The synthesis of the 4-nitro-1,2,3-triazole core and its subsequent substitution are critical for tuning its chemical and physical properties. The primary methods involve direct nitration of a triazole precursor or the construction of the triazole ring from nitro-containing building blocks.

Common Synthetic Routes:

- **Direct Nitration:** This is a straightforward and common approach for introducing a nitro group onto a pre-existing 2H-1,2,3-triazole ring. The reaction typically employs powerful nitrating agents through an electrophilic substitution mechanism.<sup>[5]</sup>
- **Alkylation of 4(5)-nitro-1,2,3-triazole:** This method is widely used to introduce a variety of substituents. The alkylation of 4(5)-nitro-1,2,3-triazole in basic media generally results in a mixture of N1, N2, and N3-substituted isomers, regardless of the alkylating agent used (e.g., alkyl halides, dialkyl sulfates).<sup>[6][7]</sup> An efficient methodology for separating these regioisomers relies on the differences in their basicity and reactivity.<sup>[2][6]</sup>
- **[3+2] Cycloaddition Reactions:** Copper-catalyzed [3+2] cycloaddition of nitroolefins and organic azides can produce 4-nitro-1,5-trisubstituted-1,2,3-triazoles in high yields.<sup>[8]</sup> This "click chemistry" approach offers a robust and versatile route to highly functionalized triazoles.<sup>[9]</sup>

Below is a generalized workflow for the synthesis and substitution of 4-nitro-1,2,3-triazoles.



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**Caption:** Generalized synthesis workflow for substituted 4-nitro-1,2,3-triazoles.

## Representative Experimental Protocol: Alkylation

The following protocol is adapted from the synthesis of N-substituted 4-nitro-1,2,3-triazoles.<sup>[7]</sup>

Objective: Synthesize 1-Benzyl-4-nitro-1H-1,2,3-triazole.

Materials:

- 4(5)-nitro-1,2,3-triazole
- Potassium carbonate ( $K_2CO_3$ )
- Benzyl bromide
- N,N-Dimethylformamide (DMF)
- Dichloromethane ( $CH_2Cl_2$ )
- Water ( $H_2O$ )

Procedure:

- A solution of 4(5)-nitro-1,2,3-triazole (1.0 eq) in DMF is prepared in a round-bottom flask.
- Potassium carbonate (1.5 eq) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.
- Benzyl bromide (1.1 eq) is added dropwise to the suspension.
- The reaction mixture is stirred at room temperature for 24 hours.
- After completion, the reaction mixture is poured into water and extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The resulting crude product, a mixture of N1, N2, and N3 isomers, is purified by column chromatography on silica gel to isolate the desired 1-Benzyl-4-nitro-1H-1,2,3-triazole isomer.

- The final product structure is confirmed using spectral analysis ( $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, FTIR) and elemental analysis.[\[7\]](#)

## Physicochemical and Energetic Properties

The introduction of a nitro group onto the triazole ring significantly influences the molecule's properties, enhancing its density, positive heat of formation, and energetic potential.[\[1\]](#) These compounds are classified as nitrogen-rich heterocycles, a key characteristic for high-energy materials.[\[1\]](#)

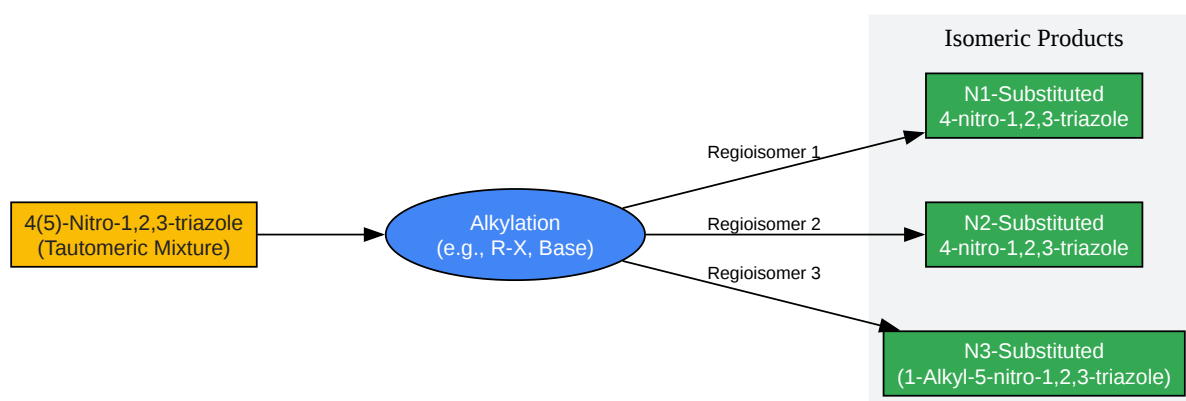
Table 1: Properties of 4-Nitro-1,2,3-triazole and Selected Derivatives

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Key Characteristics / Properties	Citations
4-Nitro-2H-1,2,3-triazole	C <sub>2</sub> H <sub>2</sub> N <sub>4</sub> O <sub>2</sub>	114.06	No data	Fundamental building block; high nitrogen content. <a href="#">[1]</a> <a href="#">[10]</a>	<a href="#">[1]</a> <a href="#">[10]</a>
1-Benzyl-4-nitro-1H-1,2,3-triazole	C <sub>9</sub> H <sub>8</sub> N <sub>4</sub> O <sub>2</sub>	204.19	68–70	White solid; N1-substituted isomer. <a href="#">[7]</a>	<a href="#">[7]</a>
2-Methyl-4-nitro-1,2,3-triazole	C <sub>3</sub> H <sub>4</sub> N <sub>4</sub> O <sub>2</sub>	128.09	No data	Heat capacity and thermodynamic properties have been studied. <a href="#">[2]</a>	<a href="#">[2]</a>
Ammonium 5,5'-dinitro-3,3'-triazene-1,2,4-triazolate	C <sub>4</sub> H <sub>6</sub> N <sub>12</sub> O <sub>4</sub>	290.17	240.6 (decomp.)	High thermal stability; detonation velocity of 8011 m/s. <a href="#">[11]</a>	<a href="#">[11]</a>
1-Amino-1,2,4-triazolium 3,5-Dinitro-1,2,4-triazolate	C <sub>4</sub> H <sub>5</sub> N <sub>9</sub> O <sub>4</sub>	243.20	167	Energetic salt with positive heat of formation. <a href="#">[12]</a>	<a href="#">[12]</a>

## Key Reactions and Isomerism

The reactivity of the 4-nitro-1,2,3-triazole core is dominated by the interplay between the electron-deficient triazole ring and the strongly electron-withdrawing nitro group.[1] Key transformations include the reduction of the nitro group to an amino group and substitution reactions.[5]

A defining feature of substitution reactions, particularly alkylation, is the formation of multiple regioisomers. The reaction of 4(5)-nitro-1,2,3-triazole with an electrophile typically yields a mixture of N1, N2, and N3-substituted products.[6][7] The ratio of these isomers can be influenced by reaction conditions, but separation is often required to isolate a specific product.[2]



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**Caption:** Isomer formation during the alkylation of 4(5)-nitro-1,2,3-triazole.

## Applications

The unique properties of substituted 4-nitro-1,2,3-triazoles have led to their exploration in two primary fields: energetic materials and drug development.

## Energetic Materials

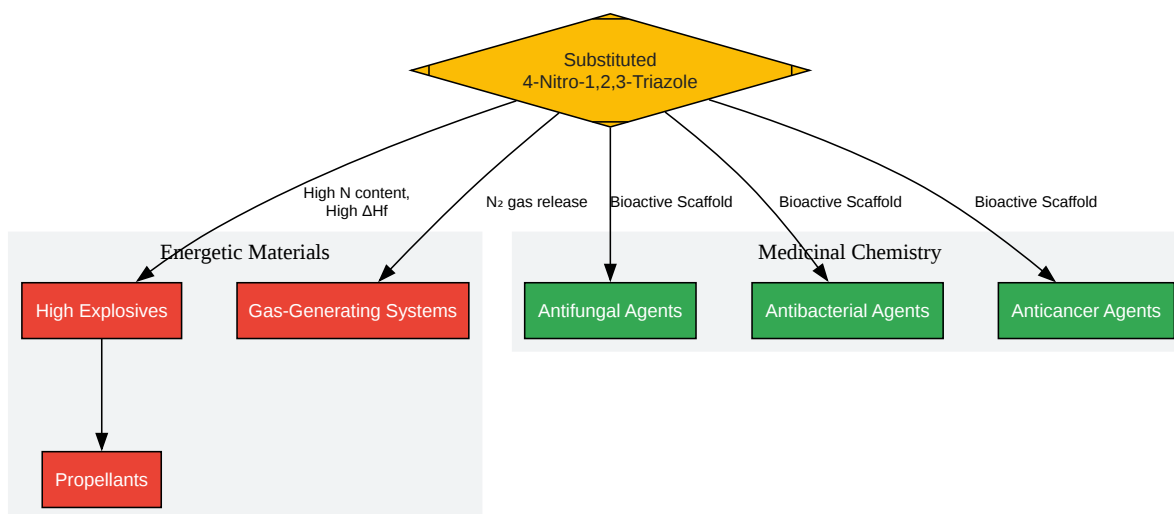
The high nitrogen content, positive heat of formation, and oxygen balance provided by the nitro group make these compounds highly suitable as precursors for high-energy materials (HEMs). [1] Research focuses on synthesizing novel energetic salts and coordination compounds with tailored properties such as high detonation performance, good thermal stability, and low sensitivity. [6][11] The decomposition of these materials often produces non-toxic nitrogen gas, making them valuable for gas-generating systems. [1][2]

## Drug Development and Medicinal Chemistry

The 1,2,3-triazole ring is a well-recognized pharmacophore, valued for its stability and ability to engage in hydrogen bonding. [4][9] It serves as a bioisostere for other functional groups and is a common scaffold in drug discovery. [9] The introduction of a nitro group can further modulate the biological activity. Derivatives of nitrotriazoles are being investigated for a range of therapeutic applications:

- **Antifungal Agents:** Nitrotriazole derivatives have shown excellent antifungal activity, in some cases against fluconazole-resistant fungi. [3]
- **Antibacterial Agents:** The presence of a nitro group on a triazole-containing scaffold has been shown to significantly enhance inhibitory activity against various bacteria. [13]
- **Anticancer Agents:** Triazole derivatives are explored for their cytotoxic effects against cancer cell lines. [4][14][15]

The versatility of the 4-nitro-1,2,3-triazole scaffold allows for the synthesis of diverse derivatives with potential therapeutic value. [2][5]



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**Caption:** Application pathways for substituted 4-nitro-1,2,3-triazoles.

## Conclusion

Substituted 4-nitro-1,2,3-triazoles are a versatile class of compounds with significant potential in both materials science and medicine. Their synthesis, while often complicated by the formation of isomers, is well-documented, allowing for the creation of a wide array of derivatives. As energetic materials, they offer a pathway to high-performance, nitrogen-rich compounds. In drug development, they provide a robust and adaptable scaffold for designing new therapeutic agents to combat a range of diseases. Future research will likely focus on developing more selective synthesis methods and further exploring the structure-activity relationships that govern their potent biological and energetic properties.

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